molecular formula C18H15N3O3 B11103866 (2E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B11103866
M. Wt: 321.3 g/mol
InChI Key: ZDDQZHYZCTUTIU-KPKJPENVSA-N
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a hydroxy-dimethoxyphenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Attachment of Hydroxy-Dimethoxyphenyl Group: The hydroxy-dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxy-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyanide group can participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.

    Phenyl Ethenyl Cyanides: Compounds such as styrene cyanide and 4-hydroxy-3-methoxystyrene cyanide have similar structural motifs.

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H15N3O3/c1-23-15-8-11(9-16(24-2)17(15)22)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9,22H,1-2H3,(H,20,21)/b12-7+

InChI Key

ZDDQZHYZCTUTIU-KPKJPENVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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